

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Benzylaminocyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylaminocyclohexanone

Cat. No.: B115721

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This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Benzylaminocyclohexanone**, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, a probable synthetic route, and expected spectroscopic data.

Introduction

4-Benzylaminocyclohexanone is a secondary amine and a ketone derivative of cyclohexane. Its molecular structure, featuring a cyclohexanone ring substituted with a benzylamino group at the 4-position, makes it a valuable intermediate in organic synthesis. The presence of both a secondary amine and a ketone functional group allows for a variety of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Cyclohexanone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making **4-Benzylaminocyclohexanone** a compound of interest for further investigation in drug discovery and development.

Physicochemical Properties

The physicochemical properties of **4-Benzylaminocyclohexanone** and its hydrochloride salt are summarized in the tables below. It is important to note that experimentally determined data

for the free base is limited, and some values are based on predictions or data from closely related compounds.

Table 1: Physical and Chemical Properties of **4-Benzylaminocyclohexanone**

Property	Value	Source/Comment
CAS Number	142009-99-2	
Molecular Formula	C ₁₃ H ₁₇ NO	
Molecular Weight	203.28 g/mol	
Appearance	Brown oil or yellow liquid	[1]
Boiling Point	339.2 ± 35.0 °C (Predicted for 4-(Benzylamino)cyclohexan-1-ol)	[2]
Melting Point	Not available	
Solubility	Soluble in organic solvents like chloroform and methanol.[3]	Insoluble in water.[4]
Storage	0 - 8 °C	[1]

Table 2: Physical and Chemical Properties of **4-Benzylaminocyclohexanone Hydrochloride**

Property	Value	Source/Comment
CAS Number	1159823-79-6	[5]
Molecular Formula	C ₁₃ H ₁₈ ClNO	[5]
Molecular Weight	239.74 g/mol	
Melting Point	205 °C (decomposes) for 4-aminocyclohexanone hydrochloride	[6]
Solubility	Soluble in water.[3]	

Synthesis

A probable and efficient method for the synthesis of **4-Benzylaminocyclohexanone** is through the reductive amination of 4-oxocyclohexanone with benzylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

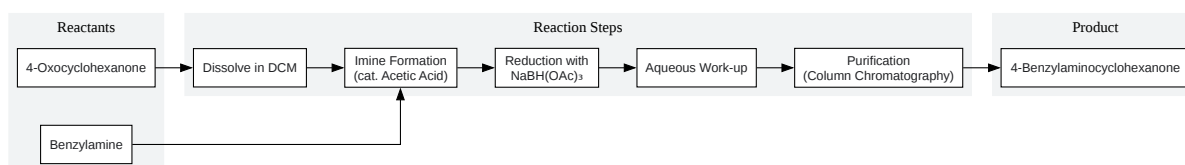
Materials:

- 4-Oxocyclohexanone (or a suitable precursor like 4-aminocyclohexanone)
- Benzylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or another suitable reducing agent
- Dichloromethane (DCM) or another suitable solvent
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-oxocyclohexanone (1.0 equivalent) in anhydrous dichloromethane.
- **Imine Formation:** Add benzylamine (1.0-1.2 equivalents) to the solution. If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

- **Reduction:** Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.



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Caption: Synthetic workflow for **4-Benzylaminocyclohexanone**.

Spectroscopic Characterization (Expected)

While experimental spectra for **4-Benzylaminocyclohexanone** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the methine proton at the 4-position of the

cyclohexanone ring, and the methylene protons of the cyclohexanone ring.

Table 3: Predicted ^1H NMR Chemical Shifts

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic (C_6H_5)	7.2 - 7.4	Multiplet
Benzylic (CH_2)	~3.7	Singlet or AB quartet
Cyclohexanone (CH-N)	2.5 - 3.0	Multiplet
Cyclohexanone (CH_2)	1.5 - 2.5	Multiplets
Amine (NH)	Variable, broad	Singlet

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show a characteristic signal for the ketone carbonyl carbon, signals for the aromatic carbons, the benzylic carbon, the methine carbon attached to the nitrogen, and the methylene carbons of the cyclohexanone ring.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)
Ketone (C=O)	208 - 215
Aromatic (quaternary)	138 - 142
Aromatic (CH)	127 - 129
Benzylic (CH_2)	~50
Cyclohexanone (CH-N)	~55
Cyclohexanone (CH_2)	25 - 45

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the N-H, C=O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Table 5: Expected FT-IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H (secondary amine)	Stretch	3300 - 3500 (weak to medium)
C-H (aromatic)	Stretch	3000 - 3100
C-H (aliphatic)	Stretch	2850 - 3000
C=O (ketone)	Stretch	1705 - 1725 (strong)
C=C (aromatic)	Stretch	1450 - 1600
C-N	Stretch	1020 - 1250

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 203. Key fragmentation patterns would likely involve the loss of the benzyl group, cleavage of the cyclohexanone ring, and other fragmentations characteristic of ketones and amines.

Table 6: Expected Mass Spectrometry Fragments

m/z	Possible Fragment
203	[M] ⁺
112	[M - C ₇ H ₇] ⁺ (Loss of benzyl radical)
91	[C ₇ H ₇] ⁺ (Benzyl cation)

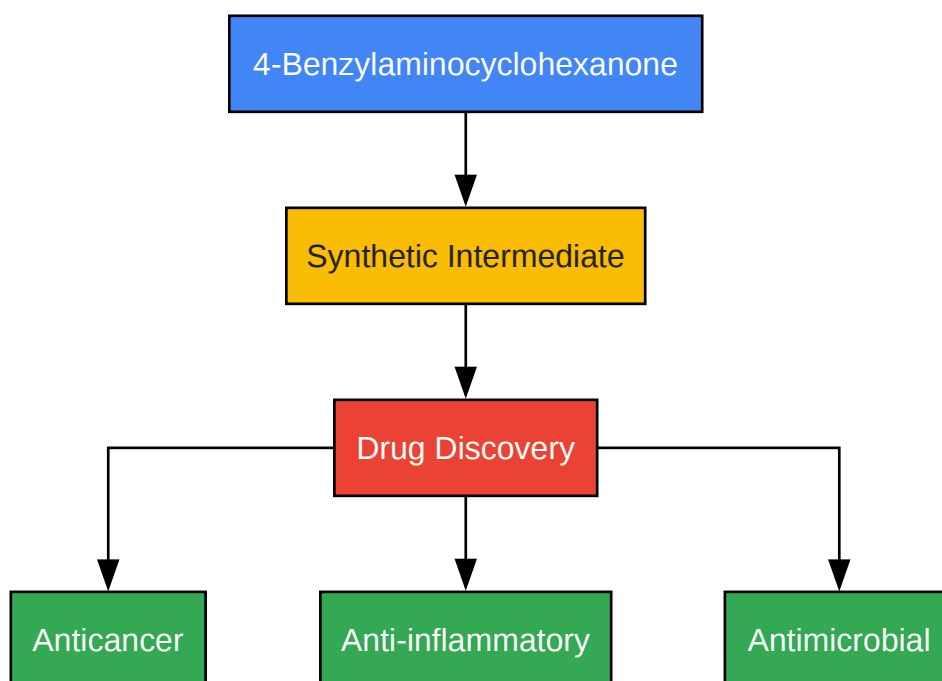
Biological Activity and Potential Applications

While specific biological studies on **4-Benzylaminocyclohexanone** are scarce, the broader class of cyclohexanone derivatives has been investigated for various pharmacological

activities. These compounds have shown potential as:

- **Anticancer Agents:** Many cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- **Anti-inflammatory Agents:** Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
- **Antimicrobial Agents:** The cyclohexanone scaffold has been incorporated into molecules with antibacterial and antifungal activities.

Given its structural features, **4-Benzylaminocyclohexanone** serves as a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation is warranted to explore its specific pharmacological profile.



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Caption: Potential applications of **4-Benzylaminocyclohexanone**.

Conclusion

4-Benzylaminocyclohexanone is a versatile chemical intermediate with potential for use in various fields, particularly in the synthesis of novel bioactive molecules. This guide has

summarized its key physicochemical characteristics, a probable synthetic route, and expected spectroscopic data. While there is a need for more extensive experimental data to fully characterize this compound, the information provided herein serves as a valuable resource for researchers and scientists working with this and related molecules.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of 4-Benzylaminocyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115721#physical-characteristics-of-4-benzylaminocyclohexanone>]

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